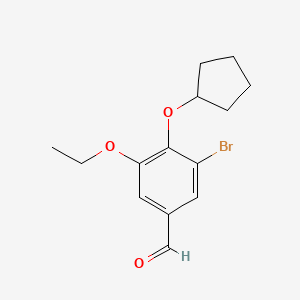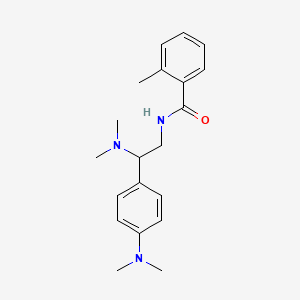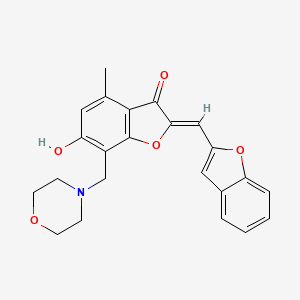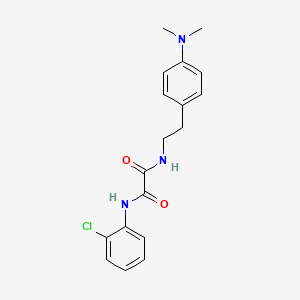![molecular formula C11H16N2O4S B2613051 Ethyl 4-[(dimethylsulfamoyl)amino]benzoate CAS No. 349422-01-1](/img/structure/B2613051.png)
Ethyl 4-[(dimethylsulfamoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(dimethylsulfamoyl)amino]benzoate is a chemical compound with the molecular formula C11H16N2O4S . It contains a total of 34 bonds, including 18 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 sulfonamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a novel azo dye compound was synthesized through the coupling reaction between ethyl-4-amino benzoate and (5-hydroxy-6-methylpyridine-3,4-diyl)dimethanol . Another study reported the synthesis of a series of benzoate compounds as local anesthetics . The synthesis involved three steps: alkylation, esterification, and alkylation .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered aromatic ring, an ester group, and a sulfonamide group . The average mass of the molecule is 272.321 Da, and the monoisotopic mass is 272.083069 Da .Aplicaciones Científicas De Investigación
Biotransformation Products Identification
A study conducted by León et al. (2009) delved into the in vitro metabolism of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), a compound closely related to Ethyl 4-[(dimethylsulfamoyl)amino]benzoate, identifying its phase I and II biotransformation products. This research is pivotal in understanding the metabolic pathways and potential environmental and biological impacts of such UV filters used in sunscreen cosmetics (León et al., 2009).
Heteroarotinoids Synthesis and Pharmacology
The synthesis and pharmacological assessment of heteroarotinoids, including derivatives of this compound, were explored by Waugh et al. (1985). These compounds were evaluated for their activity in reversing keratinization in vitamin A deficient hamsters, contributing to the development of new therapeutic agents (Waugh et al., 1985).
Novel Prodrugs Activation by Carboxypeptidase G2
Springer et al. (1990) discussed the synthesis of novel prodrugs designed to be activated to cytotoxic alkylating agents by carboxypeptidase G2 (CPG2). This study presents a potential application of this compound derivatives in targeted anticancer therapy (Springer et al., 1990).
Multicomponent Platinum(II) Cages for Amino Acid Sensing
Research by Zhang et al. (2017) introduced tetragonal prismatic cages constructed from components including derivatives of this compound. These cages exhibit tunable emission properties and have been explored as turn-on fluorescent sensors for thiol-containing amino acids, indicating their utility in biochemical sensing and materials science (Zhang et al., 2017).
Renewable PET Production via Catalyzed Reactions
Pacheco et al. (2015) investigated the catalysis of reactions between ethylene and biomass-derived furans by Lewis acid molecular sieves for the production of biobased terephthalic acid precursors. This research highlights the potential of using derivatives of this compound in sustainable chemical synthesis processes (Pacheco et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, Ethyl 4-aminobenzoate, indicates that it causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
For a detailed understanding of its mechanism of action and other properties, it would be best to refer to scientific literature or databases that specialize in this field. If you have access to a university library, they often have subscriptions to these types of resources. Alternatively, you could reach out to the suppliers of this compound for more information .
Análisis Bioquímico
Biochemical Properties
Ethyl 4-[(dimethylsulfamoyl)amino]benzoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the cellular response to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in alterations in the expression of specific genes, thereby affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, it may inhibit certain enzymes, leading to an accumulation of specific metabolites . These interactions can have significant effects on overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles by targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
ethyl 4-(dimethylsulfamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-4-17-11(14)9-5-7-10(8-6-9)12-18(15,16)13(2)3/h5-8,12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLAKFDQDRUOPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2612971.png)

![2,6-dichloro-N-(4-fluorophenyl)-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2612973.png)


![Ethyl 2-(1-oxoisochroman-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2612979.png)
![N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2612980.png)
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2612984.png)

![Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2612986.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2612987.png)


